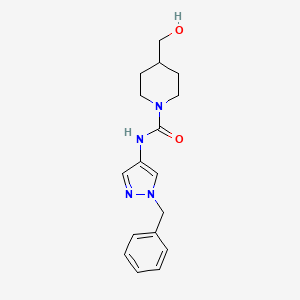
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide, also known as GW501516, is a synthetic PPARδ (peroxisome proliferator-activated receptor delta) agonist. It is a selective modulator of PPARδ, which is a nuclear receptor involved in lipid metabolism and glucose homeostasis. GW501516 has gained attention in the scientific community due to its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer research.
Mécanisme D'action
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide exerts its effects by binding to and activating PPARδ, which is a nuclear receptor involved in lipid metabolism and glucose homeostasis. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in increased energy production and improved metabolic function.
Biochemical and Physiological Effects:
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and increased mitochondrial biogenesis. These effects lead to increased energy production and improved metabolic function. N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its beneficial effects in metabolic disorders and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has several advantages for lab experiments, including its selectivity for PPARδ and its ability to improve metabolic function. However, N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide also has limitations, including its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for research on N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide, including its potential applications in sports performance enhancement, metabolic disorders, and cancer research. Additionally, further research is needed to better understand the potential risks and benefits of N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide, as well as its mechanisms of action and potential interactions with other drugs and supplements.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 2-methylpropan-2-ol to form the corresponding ester. The ester is then reduced to the alcohol using lithium aluminum hydride. The alcohol is then reacted with 2-bromo-4-(trifluoromethyl)phenyl isocyanate to form the urea derivative, which is then cyclized to form N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide.
Applications De Recherche Scientifique
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has been extensively studied in various scientific fields, including sports science, metabolic disorders, and cancer research. In sports science, N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has been shown to enhance endurance and improve performance in animal models. In metabolic disorders, N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has been shown to improve lipid metabolism and insulin sensitivity in animal models of obesity and type 2 diabetes. In cancer research, N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-15(8-12-4-2-1-3-5-12)11-18-17(22)13-6-7-16-14(9-13)10-19-20-16/h1-7,9-10,15,21H,8,11H2,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVXGZFULNRNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC3=C(C=C2)NN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640477.png)
![N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide](/img/structure/B6640480.png)
![2-(1-hydroxycyclohexyl)-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6640488.png)
![2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone](/img/structure/B6640489.png)

![1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone](/img/structure/B6640500.png)
![N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640506.png)
![2-(1-Hydroxycyclopentyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640510.png)
![1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6640518.png)
![2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640522.png)
![3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6640523.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6640530.png)
![N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6640533.png)
